molecular formula C11H16N2O B1522378 5-amino-2-methyl-N-(propan-2-yl)benzamide CAS No. 1249670-98-1

5-amino-2-methyl-N-(propan-2-yl)benzamide

Cat. No. B1522378
CAS RN: 1249670-98-1
M. Wt: 192.26 g/mol
InChI Key: FESCAHLAXMOLCH-UHFFFAOYSA-N
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Description

“5-amino-2-methyl-N-(propan-2-yl)benzamide” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 .


Synthesis Analysis

While specific synthesis methods for “5-amino-2-methyl-N-(propan-2-yl)benzamide” were not found, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Synthesis of Primary and Secondary Amides

5-amino-2-methyl-N-(propan-2-yl)benzamide: is a valuable intermediate in the synthesis of primary and secondary amides. The efficient synthesis of these amides is crucial as they are widely applied in medicine, biochemistry, and materials science . This compound can be used to react with esters in the presence of alkali metal amidoboranes, facilitating a chemoselective process that is rapid and features quantitative conversion .

Antioxidant and Antibacterial Activities

This benzamide derivative has been explored for its potential antioxidant and antibacterial activities. It’s part of a class of compounds that have shown effective metal chelating activity and in vitro growth inhibitory activity against different bacteria . These properties make it a candidate for further research in drug discovery and development.

Antimicrobial Applications

The antimicrobial activity of benzamide derivatives, including 5-amino-2-methyl-N-(propan-2-yl)benzamide , is a significant area of study. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, which could lead to new treatments for infections .

Drug Discovery

Benzamide derivatives are integral in the search for new drugs. Their structural versatility allows for the creation of a wide range of compounds with potential therapeutic effects. The specific structure of 5-amino-2-methyl-N-(propan-2-yl)benzamide makes it a valuable scaffold in medicinal chemistry .

Material Science

In the field of material science, benzamide derivatives are used to modify the properties of polymers and create new materials with desired characteristics. The functional groups present in 5-amino-2-methyl-N-(propan-2-yl)benzamide can interact with various substrates, leading to innovative applications in this field .

Biochemical Research

The compound’s role in biochemical research is tied to its presence in natural products and its importance in biological processes. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical pathways .

Safety and Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and do not eat, drink, or smoke when using this product .

properties

IUPAC Name

5-amino-2-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESCAHLAXMOLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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